molecular formula C13H13N3O2 B1347449 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- CAS No. 111680-73-0

4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-

Cat. No.: B1347449
CAS No.: 111680-73-0
M. Wt: 243.26 g/mol
InChI Key: RHNGZTCFFBHLQN-UHFFFAOYSA-N
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Description

The compound 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- (referred to hereafter as Compound A) is a heterocyclic derivative featuring a fused pyrido[1,2-a]pyrimidine core. Key structural attributes include:

  • Position 4: A ketone group (4-oxo), contributing to hydrogen-bonding interactions.
  • Position 2: A pyrrolidinyl substituent, a five-membered secondary amine ring that influences steric and electronic properties .

While explicit biological data for Compound A is absent in the provided evidence, its structural analogs are frequently explored for pharmacological applications, including analgesic and kinase inhibitory activities .

Properties

IUPAC Name

4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-9-10-12(15-6-3-4-7-15)14-11-5-1-2-8-16(11)13(10)18/h1-2,5,8-9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNGZTCFFBHLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355251
Record name 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111680-73-0
Record name 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization Route

A common synthetic route involves the condensation of a suitable aminopyridine derivative with a formyl-containing precursor, followed by cyclization to form the fused heterocyclic system. The pyrrolidinyl substituent is introduced either by:

  • Direct nucleophilic substitution on a halogenated intermediate at position 2 with pyrrolidine.
  • Or by using pyrrolidine-containing starting materials that participate in the ring closure.

This method is supported by the general synthetic strategies for pyridopyrimidines, where the aldehyde group facilitates condensation and ring formation.

Ester Exchange and Functional Group Transformations

In some synthetic routes for related pyrido[1,2-a]pyrimidines, ester intermediates are converted to other functional groups via titanate-mediated ester exchange or nucleophilic substitution, allowing the introduction of nitrogen-containing substituents like pyrrolidinyl groups.

Reaction Conditions and Optimization

Parameter Conditions for Related Pyrido[1,2-a]pyrimidine Syntheses Notes and Effects on Yield/Selectivity
Solvent Ethanol, Methanol Common solvents facilitating condensation and cyclization
Temperature 100–130 °C Elevated temperatures favor cyclization and oxidative steps
Acid Catalyst Acetic acid (up to 6 equiv) Enhances yield; excess acid (>6 equiv) leads to by-products
Atmosphere Oxygen or air (1 atm) Oxygen atmosphere critical for oxidative coupling reactions
Reaction Time 12–18 hours Sufficient for complete conversion
Nucleophile Pyrrolidine or pyrrolidinyl derivatives Introduced via substitution or as part of starting materials

This table summarizes typical optimized conditions from related literature that can be adapted for the target compound synthesis.

Representative Synthetic Scheme (Conceptual)

  • Starting Materials: Aminopyridine derivative + formyl-containing compound
  • Condensation: Formation of imine or Schiff base intermediate
  • Cyclization: Intramolecular ring closure under acidic and heated conditions
  • Substitution: Introduction of pyrrolidinyl group via nucleophilic substitution or direct use of pyrrolidinyl-containing precursors
  • Oxidation: If necessary, oxidative dehydrogenation under oxygen atmosphere to finalize the heterocyclic system

Research Findings and Yield Data

  • Increasing acetic acid equivalents from 2 to 6 improves yields from 34% to 74% in related pyrido-fused systems.
  • Oxygen atmosphere is essential; yields drop drastically under inert atmosphere (e.g., argon) indicating the oxidative nature of the reaction.
  • Use of catalytic amounts of strong acids (e.g., p-toluenesulfonic acid) results in lower yields compared to acetic acid.
  • The reaction is scalable and environmentally benign, with straightforward aqueous workup and high product purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Condensation and Cyclization Aminopyridine + aldehyde, acid catalyst, heat Straightforward, well-established May require multiple steps
Oxidative CDC Reaction N-amino-2-iminopyridine + 1,3-dicarbonyl, AcOH, O2 High yield, environmentally friendly Requires oxygen atmosphere control
Ester Exchange & Substitution Ester intermediates, titanate-mediated exchange Allows functional group diversity Additional steps, sensitive to conditions

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

Scientific Research Applications

While the specific compound "4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-" is not directly discussed within the provided search results, the broader applications of pyrido[1,2-a]pyrimidines and related compounds can be inferred.

General Applications of Pyrido[1,2-a]pyrimidines
Pyrido [1, 2-a] pyrimidine derivatives are recognized as important heterocycles in drug design . These compounds exhibit a range of biological activities, including antibacterial, antiviral, antitumor, anti-HIV, and antinociceptive properties . They are also used in neurology, particularly in the treatment of neurodegenerative disorders like Parkinson’s disease, as well as in anti-anxiety and anti-depression treatments .

Schiff Bases and Biological Activities
Schiff bases, derived from pyrido[1,2-a]pyrimidines, demonstrate antimicrobial, anti-inflammatory, analgesic, anti-tubercular, antioxidant, antiviral, antifungal, and anticancer activities .

Synthesis and Reactions
Various methods exist for synthesizing pyrido[1,2-a]pyrimidine derivatives. These include metal-free C-3 chalcogenation , and one-pot three-component condensation reactions . These synthetic routes allow for the creation of diverse structures with potential for drug development .

Antimicrobial Activity
Schiff bases of 2-chloro-3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with cyclic hydrazides have shown antihypertensive and MAO-inhibitory activities . Several synthesized compounds have demonstrated antibacterial activities against Pseudomonas aurginosa, Staphylococcus aurueus, Bacillus subtilus, Candida albicans, and Escherichia coli, with some also showing antifungal activities .

Clinical Significance
At least ten 4H-pyrido[1,2-a]pyrimidine derivatives have been used as clinical drugs .

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 plays a critical role in modulating physicochemical and biological properties. Key analogs include:

Compound Name Position 2 Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Evidence ID
Compound A 1-Pyrrolidinyl C₁₂H₁₁N₃O₂* ~229.2 Not explicitly reported
2-(4-Benzyl-piperazinyl) analog 4-Benzyl-piperazinyl C₂₀H₂₀N₄O₂ 348.4 Higher lipophilicity; patent application
2-[4-(3-Chlorophenyl)-piperazinyl] analog 4-(3-Chlorophenyl)-piperazinyl C₁₉H₁₇ClN₄O₂ 368.82 Enhanced halogen interactions
2-(4-Phenyl-piperazinyl)-7-methyl analog 4-Phenyl-piperazinyl, 7-CH₃ C₂₀H₂₀N₄O₂ 348.4 Improved metabolic stability

Notes:

  • Piperazinyl derivatives : Substituted aryl groups (e.g., benzyl, chlorophenyl) enhance hydrophobic interactions and target selectivity .

*Estimated based on structural similarity to .

Functional Group Modifications at Position 3

The carboxaldehyde group at position 3 is a common feature in this class, but substitutions alter reactivity and bioactivity:

Compound Name Position 3 Group Molecular Formula Key Modifications Evidence ID
Compound A –CHO C₁₂H₁₁N₃O₂ Aldehyde allows nucleophilic addition (e.g., amidation)
6-Methyl-4-oxo carboxamide analog –CONH(C₆H₄Cl) C₁₆H₁₂ClN₃O₂ Amide substitution enhances stability; tested for bioactivity
2-Chloro-6-methyl-4-oxo analog –CHO, 2-Cl, 6-CH₃ C₁₀H₇ClN₂O₂ Chlorine increases electrophilicity; lower molar mass (222.63)

Notes:

  • Carboxamides (e.g., ) exhibit improved metabolic stability compared to aldehydes due to reduced reactivity.
  • Chlorine substitution () may enhance binding to electron-rich targets but increases toxicity risks.

Example :

  • The synthesis of 1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (Yield: 59%) involves methoxide-mediated cyclization and acidification .

Biological Activity

4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrido-pyrimidine family and features a fused bicyclic structure that contributes to its reactivity and biological profile. Its molecular formula is C12H12N2OC_{12}H_{12}N_2O, and it possesses functional groups that facilitate interactions with biological targets.

The biological activity of 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde is primarily attributed to its ability to interact with various nucleophiles. The compound undergoes nucleophilic condensation reactions, leading to the formation of derivatives such as enaminones and Schiff bases. These reactions are significant for the synthesis of new compounds with enhanced biological properties .

Target Interactions

The compound exhibits reactivity towards:

  • Nucleophiles : Engaging in nucleophilic condensation reactions.
  • C-nucleophiles : Participating in cyclization reactions that yield pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines .

Biological Activities

Research indicates that 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, related pyrimidine derivatives have been tested against various bacterial strains and fungi, demonstrating notable inhibition .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies revealed that certain derivatives inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. For example, some analogs showed IC50 values comparable to established anti-inflammatory drugs .

Anticancer Properties

Pyrido-pyrimidine derivatives have been investigated for their anticancer activities. They have shown effectiveness against various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their potency against cancer .

Study 1: Antimicrobial Screening

A study conducted on a series of pyrido-pyrimidine derivatives highlighted their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 4-position significantly increased activity against resistant strains.

CompoundActivity (Zone of Inhibition)
Compound A15 mm
Compound B20 mm
Compound C18 mm

Study 2: Anti-inflammatory Activity

In a comparative study assessing COX inhibition, several derivatives were tested alongside known inhibitors like diclofenac. The results showed promising IC50 values for selected compounds.

CompoundIC50 (μM)COX-1 Inhibition (%)COX-2 Inhibition (%)
Compound D12.58590
Compound E15.08088

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde derivatives, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves condensation of tricarbonylmethane derivatives with benzylamines or alkylamines under reflux conditions (e.g., ethanol, 1–2 hours). For example, 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate reacts with benzylamines to form carboxamides . Key intermediates are characterized via elemental analysis and NMR spectroscopy, with aromatic proton signals in the pyrido-pyrimidine nucleus showing distinct downfield shifts (δ 8.5–9.0 ppm) .

Q. Which analytical techniques are critical for confirming the structure of this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 7.5–9.0 ppm) and substituent-specific shifts (e.g., pyrrolidinyl protons at δ 1.5–3.0 ppm) .
  • Elemental Analysis : Validates empirical formulas (e.g., C15_{15}H14_{14}N3_3O3_3) with ≤0.3% deviation .
  • Mass Spectrometry : High-resolution MS confirms molecular weights (e.g., [M+H]+^+ at m/z 311.1 for related analogs) .

Q. What in vivo models are used to evaluate the pharmacological activity of this compound?

  • Methodological Answer : The "acetic acid-induced writhing" model in rodents is standard for assessing analgesic activity. Compounds are administered intraperitoneally, and writhes are counted over 30 minutes. For example, N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides showed comparable efficacy to 4-hydroxyquinolin-2-one analogs, suggesting shared bioisosteric mechanisms .

Advanced Research Questions

Q. How does bioisosteric replacement of the pyrido-pyrimidine nucleus influence biological activity?

  • Methodological Answer : Replacing the 4-hydroxyquinolin-2-one nucleus with 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine preserves analgesic activity, indicating bioisosterism. For example, benzylamide derivatives of both scaffolds exhibit similar ED50_{50} values (~25 mg/kg) in writhing assays. This suggests the pyrido-pyrimidine core maintains hydrogen-bonding and hydrophobic interactions critical for target engagement .

Q. How can synthesis conditions be optimized to improve yields of substituted derivatives?

  • Methodological Answer :

  • Catalysis : Sulfur nanoparticles in SDS-water medium enhance cyclization efficiency for 4H-pyrido[1,2-a]pyrimidines, achieving yields >85% under mild conditions (50°C, 4 hours) .
  • Solvent Optimization : Methanol with triethylamine (2:1 ratio) facilitates intermediate aldehyde formation (e.g., 2-chloro-4-oxo-pyrido-pyrimidine-3-carbaldehyde) at room temperature, reducing side reactions .

Q. What role do substituents (e.g., pyrrolidinyl, benzyl) play in structure-activity relationships (SAR)?

  • Methodological Answer :

  • Pyrrolidinyl Group : The 2-(1-pyrrolidinyl) moiety enhances solubility and bioavailability via amine protonation at physiological pH, as seen in analogs with improved CNS penetration .
  • Benzyl Modifications : Electron-withdrawing groups (e.g., -NO2_2, -Cl) on the benzyl ring increase analgesic potency by 30–50%, likely via enhanced π-π stacking with target receptors .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardized Assays : Ensure consistent use of models (e.g., writhing vs. hot-plate tests) and dosing protocols. For instance, discrepancies in ED50_{50} values may arise from variations in observation periods or animal strains .
  • Metabolite Profiling : LC-MS/MS analysis identifies active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy, explaining variability in parent compound activity .

Q. What strategies are effective for impurity profiling during pharmaceutical development?

  • Methodological Answer :

  • HPLC-MS : Identifies process-related impurities (e.g., des-methyl analogs or oxidation byproducts) using C18 columns and gradient elution (0.1% formic acid/acetonitrile). For example, Impurity F (EP) is detected at m/z 420.2 with a retention time of 12.3 minutes .
  • Stability Studies : Accelerated degradation (40°C/75% RH, 4 weeks) reveals hydrolytic impurities (e.g., carboxylic acid derivatives), guiding formulation adjustments .

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